molecular formula C22H22ClNO5 B2981916 2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287266-12-8

2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2981916
CAS RN: 2287266-12-8
M. Wt: 415.87
InChI Key: QYYSYSOPIBVSKK-UHFFFAOYSA-N
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Description

2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid , often referred to as (2-Methoxyphenyl)acetic acid , is a chemical compound with the molecular formula C₉H₁₀O₃ . It belongs to the class of organic compounds known as phenylacetic acids . The compound features a bicyclo[1.1.1]pentane ring system, a phenyl group, and a methoxy group. Its systematic IUPAC name is (2-Methoxyphenyl)acetic acid .


Synthesis Analysis

The synthetic pathway for this compound involves several steps, including the introduction of the chloro substituent, formation of the bicyclo[1.1.1]pentane ring, and subsequent functionalization. While the exact synthetic route may vary, it typically starts from commercially available starting materials. Researchers have explored various methods, such as cyclization reactions, to construct the bicyclo[1.1.1]pentane core. Detailed synthetic protocols can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of (2-Methoxyphenyl)acetic acid consists of a phenyl ring attached to an acetic acid moiety via a methoxy group. The chloro substituent is positioned ortho to the methoxy group. The bicyclo[1.1.1]pentane ring system adds rigidity to the molecule. The 3D representation reveals the spatial arrangement of atoms, which influences its chemical properties and interactions .


Chemical Reactions Analysis

(2-Methoxyphenyl)acetic acid can participate in various chemical reactions, including esterification, amidation, and decarboxylation. Researchers have investigated its reactivity toward nucleophiles, electrophiles, and radicals. These reactions yield derivatives with altered functional groups, potentially enhancing biological activity or solubility .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately :

properties

IUPAC Name

2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO5/c1-28-17-8-7-15(23)9-16(17)21-11-22(12-21,13-21)18(19(25)26)24-20(27)29-10-14-5-3-2-4-6-14/h2-9,18H,10-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYSYSOPIBVSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

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